molecular formula C23H36O2 B8259363 (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid

Cat. No.: B8259363
M. Wt: 344.5 g/mol
InChI Key: WCRFRXLBAPIROM-RCHUDCCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8E,11E,14E,17E,20E)-Tricosa-8,11,14,17,20-pentaenoic acid is a high-purity synthetic fatty acid characterized by its 23-carbon backbone and five trans-configured (E) double bonds. This unique all-trans pentaenoic structure makes it a valuable reference standard in lipidomics and a specialized tool for probing biochemical pathways. In research, it is used to study the structural selectivity of enzymes like desaturases and elongases, and to investigate how its configuration influences cell membrane properties and inflammatory signaling processes in contrast to its more common cis-configured analogs. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3,(H,24,25)/b4-3+,7-6+,10-9+,13-12+,16-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRFRXLBAPIROM-RCHUDCCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biosynthetic Route from Eicosapentaenoic Acid (EPA)

Eicosapentaenoic acid (EPA, C20:5 n-3) serves as a primary precursor. Elongation involves the addition of three carbons via elongase enzymes (ELOVL2/5) to form tricosa-8,11,14,17,20-pentaenoic acid.

Steps :

  • Elongation : EPA (C20:5) undergoes three sequential elongation cycles using malonyl-CoA.

  • Desaturation : Δ5-desaturase introduces the final double bond at position 20.

Key Data :

EnzymeSubstrateProductEfficiencyReference
ELOVL5EPA (C20:5)C23:5-CoA intermediate~60% yield
Δ5-DesaturaseC23:5-CoAC23:5 (final product)~75% yield

Chemical Synthesis via Cross-Coupling Strategies

Nickel-Catalyzed Wurtz-Type Coupling

Adapted from, this method couples ω-bromoesters with brominated PUFA intermediates.

Procedure :

  • Substrate Preparation :

    • 22-Bromo-3(Z),6(Z),9(Z),12(Z),15(Z),18(Z)-docosahexaene (C22:6) is brominated at the ω-position.

  • Coupling Reaction :

    • React with methyl 3-bromopropanoate in the presence of Mn powder, NiCl₂, and terpyridine (40°C, 4 h).

  • Saponification :

    • Hydrolyze esters to yield free acid.

Reaction Conditions :

ParameterValue
CatalystNiCl₂ (5 mol%)
PromoterMn powder (2 equiv)
SolventTHF
Yield70–75%

Advantages :

  • Preserves E-stereochemistry of double bonds.

  • Scalable for multi-gram synthesis.

Stereoselective Stepwise Chemical Synthesis

Wittig Reaction-Based Assembly

A 12-step synthesis builds the carbon chain with E-configured double bonds.

Steps :

  • Chain Initiation : Start with (3E,6E)-nona-3,6-dien-1-ol.

  • Iterative Wittig Reactions :

    • Use ylide reagents (e.g., Ph₃P=CH(CH₂)₄COOMe) to introduce double bonds at positions 8, 11, 14, 17, and 20.

  • Oxidation : Convert terminal alcohol to carboxylic acid via Jones oxidation.

Data Table :

StepReactionReagentYield
1Alcohol protectionTBSCl, imidazole92%
5Wittig (position 8)Ph₃P=CH(CH₂)₄COOMe85%
9DeprotectionTBAF88%
12Jones oxidationCrO₃, H₂SO₄78%

Hybrid Chemoenzymatic Approaches

Microbial Production in Engineered Strains

Recombinant Yarrowia lipolytica expressing Δ5-desaturase and ELOVL5 produces C23:5 from glucose.

Fermentation Parameters :

ConditionValue
StrainY. lipolytica Δ5+/ELOVL5+
Carbon SourceGlucose (40 g/L)
Temperature30°C
Titer1.2 g/L

Purification :

  • Centrifugation, lipid extraction, and HPLC purification (C18 column, 85% purity).

Comparative Analysis of Methods

MethodCostScalabilityStereocontrolYield
EnzymaticLowModerateHigh60–75%
Wurtz CouplingHighHighModerate70–75%
Wittig SynthesisVery HighLowHigh50–60%
MicrobialModerateHighHigh1.2 g/L

Chemical Reactions Analysis

Types of Reactions: (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dietary Supplementation

Recent studies have indicated that (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid can be incorporated into dietary supplements aimed at improving cardiovascular health and reducing inflammation. Its role as a precursor for bioactive lipid mediators suggests it could help modulate inflammatory responses and improve overall metabolic health .

Cardiometabolic Health

Research has shown that very-long-chain polyunsaturated fatty acids (VLCPUFAs), including this compound, can positively affect cardiometabolic risk factors. A study demonstrated that dietary VLCPUFAs led to significant improvements in serum lipid profiles and reduced triglyceride levels in animal models .

Visual Function

In animal studies involving mice supplemented with VLCPUFAs derived from fish oil, improvements in retinal function were observed. This suggests potential applications in ophthalmology for preventing or treating retinal degeneration and other vision-related disorders .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of fatty acid storage and glucose metabolism. This mechanism may provide therapeutic benefits for conditions like obesity and diabetes .

Potential Therapeutic Uses

The unique structure of this compound allows it to be a candidate for developing therapies targeting inflammatory diseases and metabolic disorders. Its incorporation into cell membranes can influence membrane fluidity and function while also modulating gene expression related to lipid metabolism .

Food Industry

Due to its health benefits associated with omega-3 fatty acids, this compound is being explored for use in functional foods and dietary supplements aimed at enhancing cardiovascular health and reducing inflammation .

Biotechnological Production

Industrial production methods often involve biotechnological approaches using genetically modified microorganisms capable of synthesizing this compound through fermentation processes. This sustainable method allows for large-scale production while maintaining the integrity of the compound's beneficial properties.

Research Findings Overview

Application AreaKey FindingsReferences
Nutritional ScienceIncorporation into dietary supplements improves cardiovascular health and reduces inflammation
Medical ResearchExhibits anti-inflammatory properties; potential therapeutic uses for metabolic disorders
Industrial ApplicationsUsed in functional foods; produced via biotechnological methods

Mechanism of Action

The mechanism of action of (8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for bioactive lipid mediators that modulate inflammatory responses. The compound targets various molecular pathways, including the inhibition of arachidonoyl-coenzyme A synthetase, which plays a role in the biosynthesis of pro-inflammatory eicosanoids .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and related PUFAs:

Compound Chain Length Double Bonds Configuration Molecular Formula Molecular Weight (g/mol) Key Biological Roles References
(8E,11E,14E,17E,20E)-Tricosa-8,11,14,17,20-pentaenoic acid C23 5 All-E C₂₃H₃₆O₂ 344.5 Component of oxidized phospholipids; potential signaling molecule
cis-5,8,11,14,17-Eicosapentaenoic Acid (EPA) C20 5 All-cis (Z) C₂₀H₃₀O₂ 302.5 Prostaglandin E3 precursor; anti-inflammatory and cardiovascular benefits
all-cis-8,11,14,17-Eicosatetraenoic Acid (ω-3 Arachidonic Acid) C20 4 All-cis (Z) C₂₀H₃₂O₂ 304.5 Precursor to anti-inflammatory eicosanoids; membrane fluidity regulation
10(E)-Pentadecenoic Acid C15 1 Trans (E) C₁₅H₂₈O₂ 240.4 Inhibits IFN-γ-induced tryptophan metabolism; used in β-oxidation pathway studies
Key Observations:
  • Chain Length and Double Bonds : The target compound’s longer chain (C23 vs. C20 in EPA and arachidonic acid) and trans configuration distinguish it from shorter, cis-configured PUFAs. This likely impacts its solubility, membrane incorporation, and enzymatic interactions.
  • Solubility: Longer chains with trans double bonds (e.g., the C23 acid) exhibit reduced aqueous solubility compared to shorter cis-PUFAs. For example, 10(E)-pentadecenoic acid (C15:1) has a maximum solubility of ~0.25 mg/ml in aqueous buffers, while EPA’s cis-configuration enhances its miscibility in organic solvents like ethanol .
  • Stability : Trans double bonds may confer higher oxidative stability compared to cis isomers, though this requires further study for the C23 compound.

Biological Activity

(8E,11E,14E,17E,20E)-tricosa-8,11,14,17,20-pentaenoic acid is a polyunsaturated fatty acid (PUFA) characterized by its long carbon chain and multiple double bonds. This compound is part of a broader class of fatty acids known for their significant biological activities and health benefits. This article reviews the biological activity of this specific fatty acid, including its sources, metabolic pathways, and potential therapeutic applications.

Sources and Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H36O2
  • IUPAC Name : this compound

This fatty acid has been identified in various organisms including certain fungi like Mortierella alpina and plants such as Rhytidiadelphus squarrosus .

1. Anti-inflammatory Properties

Research indicates that polyunsaturated fatty acids can modulate inflammatory responses. Specifically:

  • Mechanism : These fatty acids are involved in the synthesis of eicosanoids which play a crucial role in inflammation. They can inhibit the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory mediators.
  • Case Studies : In a study examining the effects of dietary PUFAs on inflammation markers in humans and animal models, it was found that supplementation with PUFAs reduced levels of C-reactive protein (CRP), a marker for systemic inflammation.

2. Cardiovascular Health

PUFAs are recognized for their cardiovascular benefits:

  • Mechanism : They help lower triglyceride levels and improve endothelial function. They also have a favorable effect on blood pressure.
  • Research Findings : A meta-analysis demonstrated that higher intake of omega-3 fatty acids is associated with a reduced risk of coronary heart disease. The specific role of this compound in this context remains to be fully elucidated but is expected to align with general PUFA benefits.

3. Neuroprotective Effects

Emerging evidence suggests that PUFAs may have neuroprotective properties:

  • Mechanism : They are believed to support neuronal function and may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
  • Case Studies : Animal studies have shown that diets rich in omega-3 fatty acids can enhance cognitive function and may reduce the risk of Alzheimer's disease.

Research Findings

A summary table of key research findings related to the biological activity of this compound is presented below:

Study/SourceBiological ActivityFindings
Anti-inflammatoryReduced CRP levels in subjects supplemented with PUFAs
Cardiovascular healthLower triglycerides and improved endothelial function
NeuroprotectionEnhanced cognitive function in animal models

Q & A

Q. How does the compound’s susceptibility to 9-lipoxygenase-mediated peroxidation influence its metabolic fate?

  • Methodological Answer : Incubate the compound with recombinant 9-lipoxygenase and track 9-hydroperoxyicosa-pentaenoic acid (9-HPEPE) formation via LC-UV/Vis. Isotope-labeled substrates (e.g., [²H₆] analogs) help trace downstream metabolites. Knockout cell models (e.g., LOX-/- macrophages) clarify enzymatic vs. non-enzymatic oxidation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.